Isamoltane hemifumarate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H22N2O2.C4H4O4/c2*1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18;5-3(6)1-2-4(7)8/h2*3-10,13-14,17,19H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHSBYUSDSJLAQ-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Cellular and Subcellular Mechanisms of Action
Isamoltane (B1196468) hemifumarate is a pharmacologically active compound recognized for its dual action on distinct receptor systems. Its primary mechanism involves the selective antagonism of the 5-HT1B serotonin (B10506) receptor. biocrick.com It also demonstrates significant affinity for β-adrenergic receptors, where it acts as a ligand and non-selective antagonist. biosynth.commedchemexpress.com
The antagonism at the 5-HT1B receptor is competitive, meaning Isamoltane blocks the receptor's binding site, thereby preventing the endogenous neurotransmitter serotonin (5-hydroxytryptamine, or 5-HT) from binding and initiating downstream signaling. This blockade of terminal 5-HT autoreceptors has been shown to increase the electrically stimulated release of serotonin from cortical slices in vitro, indicating that it inhibits the negative feedback loop that normally limits serotonin release. nih.gov In vivo studies have corroborated this by showing increased levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in brain regions like the hypothalamus and hippocampus, which suggests an enhanced serotonin turnover. nih.gov
The compound's activity is stereoselective, with the pharmacological effects residing primarily in the levorotatory (-) enantiomer, which shows greater selectivity for serotonin receptor subtypes.
Dynamics of Intracellular Calcium Ca2+ Flux
Research has demonstrated that Isamoltane (B1196468) influences intracellular calcium (Ca2+) signaling, particularly in response to serotonin (B10506) stimulation. Serotonin is known to elevate intracellular Ca2+ levels in neurons, a process critical for neurotransmitter and neuropeptide secretion. oup.com
In studies using immortalized hypothalamic neuronal cells, Isamoltane hemifumarate was shown to attenuate the rise in intracellular Ca2+ that is induced by 5-HT. oup.com This effect is consistent with its role as a 5-HT1B receptor antagonist, blocking the signaling cascade that leads to calcium mobilization. oup.com
Further research on vascular smooth muscle (VSM) cells from rat middle cerebral arteries provided more specific insights. ahajournals.org In these cells, while Isamoltane did not affect the peak increase in intracellular Ca2+ following stimulation with 5-HT, it significantly attenuated the sustained, steady-state increase. ahajournals.org This suggests that Isamoltane specifically interferes with the mechanisms responsible for maintaining elevated calcium levels rather than the initial, transient release. ahajournals.org
Table 1: Effect of Isamoltane on Intracellular Calcium ([Ca2+]i) Flux
| Cell Type | Stimulus | Effect of Isamoltane | Finding | Reference |
| Immortalized Hypothalamic Neurons | 5-HT | Attenuated the rise in intracellular Ca2+ | Blocks 5-HT-induced calcium mobilization. | oup.com |
| Vascular Smooth Muscle Cells | 5-HT | Attenuated the steady-state increase in intracellular Ca2+ | No effect on peak response, but reduces sustained Ca2+ levels. | ahajournals.org |
Interplay with Other Signal Transduction Pathways
Isamoltane's interaction with multiple receptor types leads to a complex interplay with various intracellular signal transduction pathways, most notably the Gs protein-coupled β-adrenergic receptor system.
As a β-adrenergic receptor antagonist, Isamoltane (B1196468) competitively inhibits the binding of catecholamines like adrenaline and noradrenaline to these receptors. biosynth.comnih.gov β-adrenergic receptors, particularly the β1 and β2 subtypes, are classically coupled to the stimulatory G protein, Gs. nih.govmdpi.com Activation of this pathway stimulates adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) to regulate numerous cellular functions. nih.govmdpi.com By blocking these receptors, Isamoltane prevents this Gs-mediated signaling cascade, which is measurable through the attenuation of physiological responses like increased heart rate during exercise. nih.gov
The primary target of Isamoltane, the 5-HT1B receptor, is coupled to the inhibitory G protein, Gi/o. genecards.org Activation of 5-HT1B receptors typically leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP levels. oup.comgenecards.org As an antagonist, Isamoltane blocks this inhibitory action of serotonin (B10506). oup.com This can lead to a disinhibition of the cAMP pathway. For instance, in hypothalamic neurons, Isamoltane prevented the 5-HT-induced suppression of forskolin-stimulated cAMP levels. oup.com
Interestingly, in the same study, the administration of Isamoltane alone resulted in a slight but significant increase in basal cAMP levels. oup.com This was an unexpected finding, given its documented antagonistic effect on Gs protein-coupled β-adrenergic receptors, which would be expected to decrease, not increase, cAMP. oup.com This suggests a more complex interaction, potentially involving constitutive receptor activity or effects on other signaling components. oup.comoup.com
Table 2: Receptor Binding Profile of Isamoltane
| Receptor Target | Action | Affinity (IC50 / Ki) | Signal Pathway Interaction | Reference |
| 5-HT1B Receptor | Antagonist | IC50: 39 nM; Ki: 21 nM | Blocks Gi/o-protein coupling, preventing inhibition of adenylyl cyclase. | medchemexpress.comnih.govwikipedia.org |
| β-Adrenergic Receptors | Antagonist | IC50: 8.4 nM | Blocks Gs-protein coupling, preventing stimulation of adenylyl cyclase. | medchemexpress.com |
| 5-HT1A Receptor | Antagonist | Ki: 112 nM | Blocks Gi/o-protein coupling. | nih.govwikipedia.org |
Table of Mentioned Compounds
Neurophysiological Effects in Animal Models
Research in rodent models has been instrumental in characterizing the neurophysiological impact of isamoltane (B1196468).
Central Nervous System Activity and Behavioral Phenotypes in Rodents
Isamoltane acts as an antagonist at β-adrenergic, 5-HT1A, and 5-HT1B receptors, with a notably higher potency for the 5-HT1B receptor. iiab.mewikipedia.org Its affinity for the 5-HT1B receptor is approximately five times greater than for the 5-HT1A receptor, with Ki values of 21 nmol/L and 112 nmol/L, respectively. wikipedia.orgnih.gov This receptor antagonism is linked to several observed behavioral phenotypes in rodents.
Studies have demonstrated that isamoltane possesses anxiolytic (anxiety-reducing) properties in rodent models. iiab.me It has also been shown to reduce aggressive behavior in rodents. In one study, isamoltane was observed to shorten the latency for rats to approach a novel object and increase the total time spent exploring it, suggesting a reduction in neophobia (fear of novelty). thieme-connect.com
A distinct behavioral response induced by isamoltane is the "wet-dog shake," a rapid, rotational shaking of the head and body. nih.gov This behavior was blocked by the tryptophan hydroxylase inhibitor p-chlorophenylalanine, indicating its dependence on serotonin (B10506) synthesis. nih.gov Furthermore, the wet-dog shakes were also blocked by ritanserin, a 5-HT2 receptor antagonist, suggesting an indirect involvement of 5-HT2 receptors in the expression of this behavior, likely due to increased synaptic serotonin concentrations resulting from 5-HT1B autoreceptor blockade by isamoltane. nih.gov
Interactive Table: Behavioral Effects of Isamoltane in Rodent Models
| Behavioral Test | Animal Model | Observed Effect | Implied Phenotype | Reference(s) |
| Novelty-Oriented Behavior | Rat | Shortened latency to approach novel object; increased exploration time. | Anxiolytic / Reduced Neophobia | thieme-connect.com |
| Aggression Models | Rodent | Reduction in aggressive behaviors. | Anti-aggressive | |
| General Observation | Rat | Induction of "wet-dog shake" response. | Serotonergic Hyperactivity | nih.gov |
| Forced Swim Test | Rodent | Reverses effects of certain serotonergic compounds. | Antidepressant-like |
Modulation of Neurotransmitter Release in Ex Vivo Brain Slices
Ex vivo studies using brain slices from rats have provided direct evidence of isamoltane's ability to modulate neurotransmitter release. In slices of the rat occipital cortex loaded with radiolabeled serotonin ([³H]5-HT), isamoltane increased the potassium-evoked overflow of [³H]5-HT in a concentration-dependent manner, starting at a concentration of 0.1 µmol/L. nih.gov This finding is consistent with the blockade of terminal 5-HT autoreceptors (presumed to be 5-HT1B receptors), which normally act to inhibit serotonin release. nih.gov
Further supporting its role in modulating serotonin neurotransmission, in vivo studies have shown that isamoltane administration leads to a significant increase in the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the hypothalamus and hippocampus of rats. nih.gov This indicates an increased turnover of serotonin in these brain regions. nih.gov
In hippocampal slices, the application of the antidepressant imipramine (B1671792) potentiated excitatory postsynaptic potentials (fEPSPs), an effect that was blocked by pretreatment with isamoltane. nih.gov This suggests that isamoltane's blockade of 5-HT1B receptors can prevent the synaptic enhancement induced by agents that increase serotonin levels. nih.gov Conversely, the selective 5-HT1B receptor agonist anpirtoline (B1665510) was shown to enhance these excitatory synapses, and this effect was blocked by isamoltane. nih.gov
Interactive Table: Modulation of Serotonin Release by Isamoltane
| Preparation | Brain Region | Method | Finding | Mechanism | Reference(s) |
| Ex vivo Slices | Occipital Cortex | [³H]5-HT release assay | Increased K+-evoked overflow of [³H]5-HT. | Blockade of terminal 5-HT autoreceptors. | nih.gov |
| In vivo | Hypothalamus, Hippocampus | Measurement of 5-HIAA | Increased concentration of 5-HIAA. | Increased serotonin turnover. | nih.gov |
| Ex vivo Slices | Hippocampus (CA1) | Field EPSP recordings | Blocked imipramine-induced potentiation of fEPSPs. | Antagonism of 5-HT1B receptors. | nih.gov |
| Ex vivo Slices | Substantia Nigra Pars Reticulata | Fast-scan cyclic voltammetry | Did not prevent H3 receptor-mediated inhibition of 5-HT release. | Specificity of action on 5-HT1B vs. H3 receptors. | jneurosci.org |
Cerebrovascular Pharmacology and Neurovascular Coupling
Isamoltane's pharmacological effects extend to the cerebrovascular system, where it has been shown to influence vascular tone and blood flow, particularly in the context of pathological conditions like subarachnoid hemorrhage (SAH).
Effects on Vasoconstrictor Responses in Isolated Cerebral Arteries
In studies using isolated rat middle cerebral arteries (MCAs), isamoltane has been shown to significantly attenuate the vasoconstrictor responses to serotonin (5-HT). ahajournals.orgahajournals.org Specifically, isamoltane reduced the vasoconstriction induced by 5-HT by over 60%. ahajournals.orgahajournals.org This effect is attributed to the blockade of 5-HT1B receptors, which are known to be expressed on cerebral vascular smooth muscle cells and mediate vasoconstriction in response to 5-HT. ahajournals.orgahajournals.org Furthermore, isamoltane was found to diminish the rise in intracellular calcium ([Ca²⁺]i) in vascular smooth muscle cells isolated from these arteries when stimulated with 5-HT, providing a cellular mechanism for the observed reduction in vasoconstriction. ahajournals.orgahajournals.org
Influence on Regional Cerebral Blood Flow (rCBF) Dynamics in Experimental Models
In a rat model of SAH, the intracisternal injection of blood led to a sustained fall in regional cerebral blood flow (rCBF). ahajournals.orgahajournals.orgnih.gov Pretreatment with isamoltane prevented this sustained decrease in rCBF, although it only partially attenuated the initial, transient drop in blood flow. ahajournals.org This suggests that while other factors contribute to the initial hyperemia, the prolonged vasoconstriction and reduced blood flow are significantly mediated by the activation of 5-HT1B receptors. ahajournals.org In these SAH models, levels of 5-HT in the cerebrospinal fluid (CSF) were found to be significantly elevated. ahajournals.orgnih.gov The administration of 5-HT into the CSF mimicked the effects of SAH on rCBF, and this effect was also blocked by isamoltane. ahajournals.org
Interaction with Eicosanoid Pathways, particularly 20-Hydroxyeicosatetraenoic Acid (20-HETE) Synthesis
Research has revealed a significant interaction between the serotonergic system and the production of the eicosanoid 20-Hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor. In the SAH model, the rise in CSF levels of 5-HT was accompanied by an increase in 20-HETE levels. ahajournals.orgahajournals.orgnih.gov Pretreatment with isamoltane not only prevented the sustained fall in rCBF but also blocked the increase in 20-HETE levels in the CSF following SAH. ahajournals.orgahajournals.org
Furthermore, inhibiting the synthesis of 20-HETE with a specific inhibitor (HET0016) also prevented the fall in rCBF induced by either SAH or direct 5-HT administration. ahajournals.orgahajournals.orgnih.gov In isolated MCAs, both isamoltane and the 20-HETE synthesis inhibitor attenuated the vasoconstrictor response to 5-HT by approximately 60%. ahajournals.orgahajournals.org These findings strongly suggest that the activation of 5-HT1B receptors by elevated 5-HT levels after SAH triggers the synthesis of 20-HETE, which then contributes significantly to the potentiation of cerebral vasoconstriction and the subsequent reduction in cerebral blood flow. ahajournals.orgahajournals.orgnih.gov
Interactive Table: Cerebrovascular Effects of Isamoltane in a Rat SAH Model
| Parameter | Experimental Condition | Effect of Isamoltane | Underlying Mechanism | Reference(s) |
| Vasoconstriction of MCA | Response to 5-HT (in vitro) | >60% reduction in vasoconstriction. | Blockade of 5-HT1B receptors on vascular smooth muscle. | ahajournals.orgahajournals.org |
| Intracellular Ca²⁺ in VSM cells | Response to 5-HT (in vitro) | Attenuation of the steady-state increase in [Ca²⁺]i. | Inhibition of 5-HT1B receptor-mediated calcium signaling. | ahajournals.orgahajournals.org |
| Regional Cerebral Blood Flow (rCBF) | Following SAH (in vivo) | Prevented sustained fall in rCBF. | Antagonism of 5-HT1B receptor-mediated vasoconstriction. | ahajournals.orgahajournals.orgnih.gov |
| 20-HETE levels in CSF | Following SAH (in vivo) | Prevented the increase in 20-HETE levels. | Blockade of 5-HT1B receptor-triggered 20-HETE synthesis. | ahajournals.orgahajournals.org |
Application as a Research Tool in Disease-Relevant Animal Models (Conceptual Basis)
Isamoltane hemifumarate serves as a valuable pharmacological tool in preclinical research due to its specific and dual-action mechanism. It functions as a selective antagonist for the 5-HT1B receptor and also as a ligand for β-adrenergic receptors. szabo-scandic.com This dual activity allows researchers to investigate the intricate crosstalk between serotonergic and adrenergic neurotransmitter systems. Its utility lies in its ability to parse the specific contributions of these receptor systems to various physiological and pathophysiological processes in animal models of disease. The compound's capacity to block 5-HT1B autoreceptors, which normally inhibit serotonin release, provides a method to increase synaptic serotonin concentrations, enabling the study of downstream effects. nih.govnih.gov This makes it a key agent for elucidating the roles of 5-HT1B and β-adrenergic pathways in a range of conditions.
Utility in Investigating Mechanisms of Neuropsychiatric Disorders
The involvement of the 5-HT1B receptor in the pathophysiology of several neuropsychiatric disorders renders Isamoltane a critical tool for investigation. genecards.org Its application in research models is conceptually based on its ability to modulate serotonergic neurotransmission. As a 5-HT1B receptor antagonist, Isamoltane blocks terminal autoreceptors, which are receptors on the presynaptic terminal that inhibit the release of serotonin. nih.gov This blockade leads to an increased release of serotonin into the synapse. nih.govnih.gov
In preclinical studies, this mechanism has been shown to enhance serotonin turnover, as evidenced by increased concentrations of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in key brain regions like the hypothalamus and hippocampus in rats. nih.gov This targeted action allows researchers to explore the consequences of elevated serotonergic activity in circuits related to mood and anxiety. Behavioral assays in rodents have demonstrated that Isamoltane can produce anxiolytic (anti-anxiety) effects, supporting its use in models to understand the neurobiological underpinnings of anxiety disorders and the mechanisms of potential antidepressant and anxiolytic therapies. nih.govwikipedia.org
The compound's receptor binding profile has been characterized in rat brain membranes, highlighting its potency and selectivity, which are crucial for its application as a precise research tool.
Table 1: Receptor Binding Affinity of Isamoltane
| Receptor Subtype | Affinity (Ki value) | Description |
| 5-HT1B | 21 nmol/L | High affinity, demonstrating potent antagonism. nih.gov |
| 5-HT1A | 112 nmol/L | Approximately five times less potent than for the 5-HT1B receptor. nih.govwikipedia.org |
| β-adrenergic | 8.4 nmol/L | High affinity, indicating significant activity as a β-adrenoceptor ligand. szabo-scandic.com |
Role in Studying Cerebrovascular Pathophysiology
This compound is utilized as a research tool to investigate the role of the serotonergic system in cerebrovascular function, particularly in the context of subarachnoid hemorrhage (SAH). Following an SAH, a complex cascade of events known as Early Brain Injury (EBI) can occur within the first 72 hours, contributing significantly to poor outcomes independently of delayed vasospasm. nih.govahajournals.org EBI involves mechanisms like acute vasospasm, diminished cerebral blood flow, and neuroinflammation. ahajournals.org
The conceptual basis for Isamoltane's use in this area stems from the involvement of 5-HT1B receptors in mediating vasoconstriction. Serotonin released from blood products in the subarachnoid space can act on these receptors on cerebral arteries, contributing to a pathological reduction in blood flow. nih.gov In experimental models, Isamoltane has been shown to significantly reduce these vasoconstrictor responses to serotonin in isolated cerebral arteries. By acting as a 5-HT1B receptor antagonist, Isamoltane allows researchers to isolate and study the specific contribution of this receptor pathway to the acute fall in regional cerebral blood flow (rCBF) that characterizes EBI.
Table 2: Application of Isamoltane in an Animal Model of Early Brain Injury (EBI)
| Model | Animal | Investigational Tool | Proposed Mechanism | Observed Effect |
| Single Intracisternal Blood Injection (SIN) | Rat | This compound (5-HT1B receptor antagonist) | Activation of 5-HT1B receptors leads to synthesis of 20-HETE and a rise in intracellular Ca2+. nih.gov | Acute fall in regional cerebral blood flow (rCBF). nih.gov |
Involvement in Pain and Nociception Research
This compound is employed in pain and nociception research to dissect the role of specific serotonin receptor subtypes in pain signaling pathways. Nociception is the process by which the nervous system detects and processes noxious stimuli, which can lead to the sensation of pain. nih.gov The serotonergic system is known to have a complex, modulatory role in pain perception, with different receptor subtypes mediating opposing effects.
The utility of Isamoltane is demonstrated in animal models of migraine, where neurogenic inflammation and sensitization of nociceptive neurons are key pathological features. researchgate.net In a rat model where hyperalgesia (increased sensitivity to pain) was induced by nitroglycerin (NTG), Isamoltane was used as a pharmacological tool to probe the mechanism of a potential anti-migraine compound. The anti-nociceptive effects of the tested compound were blocked by the administration of Isamoltane. cjnmcpu.com This finding indicates that the analgesic properties of the compound under investigation are mediated through the 5-HT1B receptor. cjnmcpu.com This use of Isamoltane as a selective antagonist is crucial for confirming the mechanism of action of novel analgesics and for better understanding the specific contribution of the 5-HT1B receptor to pain modulation.
Table 3: Use of Isamoltane in an Experimental Migraine Model
| Research Area | Animal Model | Investigational Goal | Role of this compound | Finding |
| Anti-migraine / Anti-nociception | Nitroglycerin (NTG)-induced hyperalgesia in rats. cjnmcpu.com | To determine the receptor-level mechanism of an anti-nociceptive compound (INDCA). cjnmcpu.com | Used as a selective 5-HT1B receptor antagonist to challenge the effect of INDCA. cjnmcpu.com | Isamoltane blocked the anti-nociceptive effects of INDCA, demonstrating that the analgesic action is mediated via the 5-HT1B receptor. cjnmcpu.com |
Structure Activity Relationship Sar and Chemical Biology Aspects
Elucidation of Key Pharmacophoric Features for Receptor Affinity and Selectivity
Isamoltane (B1196468) is recognized as a dual-action antagonist, exhibiting affinity for both β-adrenergic receptors and, notably, for serotonin (B10506) (5-HT) receptor subtypes, particularly the 5-HT₁B receptor. nih.govnih.gov Its binding profile has been extensively characterized, revealing key structural components that dictate its affinity and selectivity.
The essential pharmacophoric features of isamoltane include:
The Propanolamine (B44665) Side Chain : This is a classic feature of β-adrenergic antagonists. The secondary amine, which is protonated at physiological pH, is crucial for forming an ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of G-protein coupled receptors (GPCRs) like the β-adrenergic and serotonin receptors. researchgate.net The hydroxyl group on the C-2 position of the propane (B168953) chain is also critical, typically forming a key hydrogen bond interaction within the receptor's binding pocket. researchgate.netmdpi.com
The Isopropyl Group : The bulky isopropyl substituent on the amine is a common feature among non-selective β-blockers and contributes to the binding at β-adrenergic receptors. researchgate.net
The Aryloxy Moiety : The phenoxy ring connected via an ether linkage to the propanolamine chain serves as an aromatic anchor, engaging in van der Waals or π-π stacking interactions with aromatic residues in the receptor binding site. researchgate.net
The Pyrrole (B145914) Ring : The ortho-substituted pyrrole ring on the phenoxy group is a distinguishing feature of isamoltane. This moiety is critical for its potent interaction with 5-HT₁B receptors and is a primary determinant of its selectivity over the 5-HT₁A subtype. nih.govwikipedia.org
Binding studies have quantified isamoltane's affinity for these receptors. It is approximately five times more potent as a ligand for the 5-HT₁B receptor than for the 5-HT₁A receptor. nih.govnih.gov The selectivity for 5-HT₁B (IC₅₀ = 39 nM) over 5-HT₁A (IC₅₀ = 1070 nM) is considerably greater than that of other β-adrenoceptor ligands like propranolol (B1214883) and cyanopindolol. nih.gov Furthermore, stereochemistry plays a vital role; the pharmacological activity at the 5-HT₁B receptor resides primarily in the (-)-enantiomer. nih.gov
| Receptor Subtype | Binding Affinity (IC₅₀/Kᵢ) | Reference |
| 5-HT₁B | Kᵢ = 21 nM; IC₅₀ = 39 nM | nih.govnih.govnih.gov |
| 5-HT₁A | Kᵢ = 112 nM; IC₅₀ = 1070 nM | nih.govnih.govnih.gov |
| β-adrenergic | IC₅₀ = 8.4 nM | nih.govmedchemexpress.com |
| 5-HT₂ | IC₅₀ = 3-10 µM (weak) | nih.gov |
| α₁-adrenergic | IC₅₀ = 3-10 µM (weak) | nih.gov |
Computational Approaches in Structure-Activity Relationship Studies (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking)
Computational chemistry has been instrumental in understanding the structural basis for isamoltane's receptor affinity and selectivity. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulate the interactions between a ligand and its receptor, providing insights that guide the design of new analogues. nih.govmdpi.comrutgers.edu
A pivotal study in this area involved a Comparative Molecular Field Analysis (CoMFA) , a 3D-QSAR technique, to analyze the affinity of various β-adrenoceptor blocking agents, including isamoltane, for 5-HT₁A and 5-HT₁B receptors. wikipedia.org CoMFA models generate 3D contour maps that visualize the steric and electrostatic fields around a series of aligned molecules, correlating these fields with biological activity. mdpi.comnih.gov Such analyses for phenoxypropanolamines have highlighted that specific steric bulk and electrostatic properties conferred by substituents on the aromatic ring are critical for distinguishing between 5-HT₁A and 5-HT₁B binding. wikipedia.org The unique shape and electronic distribution of isamoltane's pyrrole-phenoxy group fit favorably into the 5-HT₁B binding pocket, explaining its enhanced affinity for this subtype compared to other β-blockers.
Molecular docking simulations have further refined this understanding. nih.govnih.govjmcs.org.mx By placing the isamoltane molecule into homology-modeled or crystal structures of the 5-HT₁B and β-adrenergic receptors, researchers can predict its binding orientation and identify key amino acid residues involved in the interaction. nih.gov These models typically confirm the importance of the interactions predicted by the pharmacophore: the salt bridge formed by the protonated amine, hydrogen bonding from the hydroxyl group, and hydrophobic/aromatic interactions from the aryloxy and pyrrole moieties. Docking studies can also rationalize the observed stereoselectivity, showing how the (-)-enantiomer achieves a more energetically favorable conformation within the chiral environment of the receptor's binding site than the (+)-enantiomer.
Synthetic Methodologies for Isamoltane Hemifumarate Analogues and Derivatives for Research Purposes
The synthesis of isamoltane analogues for research is crucial for probing structure-activity relationships and optimizing receptor selectivity. The chemical structure of isamoltane, a phenoxypropanolamine, allows for systematic modification at several key positions. The general synthesis of this class of compounds provides a framework for creating a library of derivatives. scielo.org.mxmdpi.com
A common synthetic route to phenoxypropanolamines involves the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342) under basic conditions to form an epoxide intermediate. This epoxide is then opened by a primary or secondary amine, in this case, isopropylamine, to yield the final propanolamine structure.
To generate analogues of isamoltane for SAR studies, this general scheme can be adapted:
Modification of the Aromatic Ring : Starting with different substituted phenols allows for variation of the aromatic portion. For isamoltane, the synthesis would start with 2-(1H-pyrrol-1-yl)phenol. By using phenols with different substituents or heterocyclic systems in place of the pyrrole ring, the role of this group in 5-HT₁B affinity can be explored. mdpi.com
Variation of the Amine Substituent : Instead of isopropylamine, other amines can be used to open the epoxide ring. This allows for the investigation of how the size, shape, and basicity of the N-substituent affect affinity and selectivity for β-adrenergic versus 5-HT receptors.
Alterations to the Propanolamine Backbone : While more synthetically challenging, modifications to the linker, such as altering its length or introducing substituents, can be explored to understand the precise spatial requirements of the binding pocket.
The synthesis of pyrrole-containing building blocks, such as 2-(1H-pyrrol-1-yl)phenol, is a key step. These are often prepared through reactions like the Paal-Knorr synthesis or by coupling phenols with pyrrole derivatives. jmcs.org.mxscielo.org.mx The final step for creating the titled compound involves reacting the free base of isamoltane with fumaric acid in a 2:1 stoichiometric ratio to produce the hemifumarate salt.
Development and Optimization of Chemical Probes based on this compound
Isamoltane itself serves as a valuable chemical probe for studying the function of 5-HT₁B and β-adrenergic receptors due to its antagonist properties. mdpi.combiosynth.comfrontiersin.org It is frequently used in vitro and in vivo to block these receptors, thereby helping to elucidate their physiological and pathophysiological roles. researchgate.netmdpi.comresearchgate.net However, to enhance its utility for specific research applications like receptor quantification and imaging, isamoltane can be modified to create more specialized probes, such as radiolabeled or fluorescent derivatives.
Radiolabeled Probes : For applications like Positron Emission Tomography (PET) imaging, autoradiography, and quantitative binding assays, analogues of isamoltane can be labeled with radioisotopes. nih.govnih.gov Common strategies include:
Tritiation ([³H]) : Introducing tritium (B154650), a beta-emitter, is a standard method for creating ligands for in vitro binding assays. For isamoltane, this could potentially be achieved by catalytic reduction of an unsaturated precursor or by replacing a hydrogen atom on the isopropyl group.
Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]) Labeling : For in vivo PET imaging, short-lived positron emitters are required. nih.gov Synthesis of a PET radioligand would involve introducing ¹¹C or ¹⁸F onto the molecule in a rapid, late-stage reaction. This could involve, for instance, the N-alkylation with [¹¹C]methyl iodide or the incorporation of an [¹⁸F]fluoroalkyl group. Such probes would allow for the non-invasive visualization and quantification of 5-HT₁B receptors in the living brain.
Fluorescent Probes : To visualize receptors in cells and tissues using fluorescence microscopy, a fluorophore can be attached to the isamoltane scaffold. researchgate.netmdpi.comphysoc.org The design of such a probe requires careful consideration of the attachment point to ensure that the pharmacological activity is not significantly compromised. The linker connecting the fluorophore to the isamoltane core must be optimized to allow the ligand to bind to its receptor while the fluorophore remains in a suitable chemical environment to emit light. These fluorescent probes are powerful tools for studying receptor localization, trafficking, and dynamics in real-time. researchgate.net
The development of these specialized chemical probes based on the isamoltane structure is essential for advancing our understanding of the complex roles of the serotonergic and adrenergic systems in the central nervous system.
Analytical and Methodological Approaches in Research
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone in the characterization of Isamoltane's receptor affinity. These in vitro assays measure the binding of a radiolabeled ligand to its receptor, allowing for the determination of a drug's affinity. In the study of Isamoltane (B1196468), these assays have been crucial in quantifying its binding to serotonin (B10506) (5-HT) receptors.
Research has demonstrated that Isamoltane exhibits a notable affinity for the 5-HT1B receptor subtype. Binding experiments revealed that Isamoltane is approximately five times more potent as a ligand for the 5-HT1B receptor than for the 5-HT1A receptor. nih.gov The affinity is quantified by the Ki value, which represents the inhibition constant. For Isamoltane, the Ki values were determined to be 21 nmol/L for the 5-HT1B receptor and 112 nmol/L for the 5-HT1A receptor. nih.gov
Furthermore, the half-maximal inhibitory concentration (IC50) has been used to characterize Isamoltane's potency. The IC50 value for inhibiting the binding of [125I]ICYP to 5-HT1B recognition sites in rat brain membranes was found to be 39 nM. Isamoltane also demonstrates affinity for β-adrenoceptors, with an IC50 of 8.4 nM.
In Vitro Functional Assays
While specific studies detailing the effects of Isamoltane on cAMP accumulation or intracellular Ca2+ imaging are not extensively documented in the available research, these in vitro functional assays are standard methods to assess the functional consequences of receptor binding. For a receptor antagonist like Isamoltane, such assays would typically be used to determine its ability to block the signal transduction pathways initiated by an agonist. For instance, at G-protein coupled receptors like the 5-HT1B receptor, an antagonist would be expected to inhibit agonist-induced changes in second messengers like cAMP or intracellular calcium.
Neurotransmitter release assays, however, have been directly employed to study Isamoltane's functional effects. In one study, Isamoltane was shown to increase the potassium-evoked overflow of tritium (B154650) (3H) from brain slices preloaded with 3H-5-HT. nih.gov This finding is consistent with the inhibition of terminal 5-HT autoreceptors, leading to an increase in serotonin release. nih.gov
Ex Vivo Tissue Preparations and Organ Bath Studies
Ex vivo studies using tissue preparations provide a bridge between in vitro and in vivo research, allowing for the investigation of drug effects in a more physiologically relevant context while maintaining experimental control. Brain slices have been a key ex vivo preparation in Isamoltane research. Specifically, slices of rat occipital cortex have been utilized to demonstrate that Isamoltane, at a concentration of 0.1 μmol/L, increases the potassium-evoked overflow of radiolabeled serotonin. nih.gov This effect supports the hypothesis that Isamoltane acts as an antagonist at the terminal 5-HT autoreceptors, thereby enhancing neurotransmitter release. nih.gov
While there is no specific mention in the provided search results of Isamoltane being studied in isolated arteries using organ bath techniques, this methodology is a standard approach for assessing the vascular effects of compounds. In such a setup, isolated arterial rings are mounted in an organ bath containing a physiological salt solution, and changes in vascular tone in response to the drug are measured. This technique could be used to investigate the potential effects of Isamoltane on blood vessel contraction and relaxation.
In Vivo Animal Model Paradigms for Pharmacological and Physiological Investigations
In vivo animal models are indispensable for understanding the complex physiological and behavioral effects of a compound. In the case of Isamoltane, rodent models have been instrumental. Pharmacological investigations in rats have shown that Isamoltane administration can induce a behavioral response known as "wet-dog shakes." nih.gov This behavior was blocked by the tryptophan hydroxylase inhibitor p-chlorophenylalanine, suggesting it is mediated by an increase in synaptic serotonin. nih.gov Furthermore, the wet-dog shakes induced by Isamoltane were blocked by the 5-HT2 receptor antagonist ritanserin, indicating the involvement of 5-HT2 receptors in the expression of this behavior. nih.gov
Physiological investigations in vivo have focused on Isamoltane's impact on serotonin turnover. These studies have demonstrated that Isamoltane significantly increases the concentration of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the hypothalamus and hippocampus of rats. nih.gov This effect is indicative of an increased turnover of serotonin in the brain. nih.gov
Biochemical Profiling Techniques
Biochemical profiling techniques are essential for quantifying the neurochemical changes induced by a compound. For Isamoltane, the quantification of 5-HIAA has been a key biochemical measure. In vivo studies have shown that Isamoltane leads to a significant increase in the concentration of 5-HIAA in brain regions such as the hypothalamus and hippocampus. nih.gov This elevation in 5-HIAA levels provides direct biochemical evidence for an increased turnover of 5-HT following Isamoltane administration. nih.gov The maximal effect on 5-HT turnover was observed at a specific dose, with higher doses producing a less pronounced effect. nih.gov This effect on 5-HT turnover did not appear to be related to its beta-adrenoceptor blocking activity, as other beta-adrenoceptor antagonists did not produce similar effects. nih.gov There is no information available from the provided search results regarding the use of 5-HTP quantification in the study of Isamoltane.
Advanced Molecular Biology Techniques
There are no specific studies available in the provided search results that have utilized advanced molecular biology techniques, such as mRNA expression analysis, to investigate the effects of Isamoltane hemifumarate. Such techniques could be employed in future research to explore whether Isamoltane treatment leads to changes in the gene expression of its target receptors or other related signaling molecules, providing deeper insights into its long-term pharmacological effects.
Future Perspectives and Emerging Research Directions
Deepening Understanding of Multi-Receptor Interactions and Functional Synergies/Antagonisms
Isamoltane (B1196468) hemifumarate's defining characteristic is its interaction with multiple receptor systems, primarily acting as an antagonist at 5-HT1B and β-adrenergic receptors. wikipedia.orgnih.gov Future research will likely focus on a more profound understanding of the interplay between these two systems as modulated by isamoltane. The compound exhibits a notable selectivity for the 5-HT1B receptor over the 5-HT1A receptor, with a potency that is approximately five times greater for the 5-HT1B subtype. wikipedia.orgnih.gov Specifically, binding experiments have determined the Ki values to be 21 nmol/l for the 5-HT1B receptor and 112 nmol/l for the 5-HT1A receptor. nih.gov
Further investigations are warranted to elucidate the functional consequences of this dual receptor blockade. For instance, while the antagonism at 5-HT1B receptors is known to increase the synaptic concentration of serotonin (B10506), the simultaneous blockade of β-adrenergic receptors may have synergistic or antagonistic effects on this and other downstream signaling pathways. nih.gov Research has also shown that isamoltane has weak activity at 5-HT2 and alpha-1 adrenergic receptors, with IC50 values in the range of 3 to 10 micromolar, suggesting a broad but differential interaction profile that requires further exploration. nih.gov
Table 1: Receptor Binding Affinities of Isamoltane
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| 5-HT1B | 21 nmol/l | nih.gov |
| 5-HT1A | 112 nmol/l | nih.gov |
Investigation of Novel Biochemical Pathways Influenced by Isamoltane Hemifumarate
The influence of this compound extends beyond direct receptor antagonism, impacting various biochemical pathways. A key area of future research will be to unravel these complex downstream effects. For example, studies have shown that isamoltane increases serotonin turnover, as evidenced by elevated levels of the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the hypothalamus and hippocampus. nih.gov This effect appears to be independent of its β-adrenergic blocking action. nih.gov
A particularly interesting avenue of investigation is the interaction between isamoltane and the 20-hydroxyeicosatetraenoic acid (20-HETE) pathway, especially in the context of cerebrovascular conditions. In studies of subarachnoid hemorrhage (SAH), blockade of 5-HT1B receptors with isamoltane was found to prevent the rise in cerebrospinal fluid levels of 20-HETE and the subsequent sustained fall in regional cerebral blood flow. This suggests that isamoltane can modulate the pathological vasoconstrictor responses to serotonin by interfering with the 20-HETE signaling cascade. nih.gov Further research is needed to fully understand the molecular mechanisms underlying this interaction and its potential therapeutic implications.
Table 2: Effects of Isamoltane on Biochemical Parameters
| Biochemical Parameter | Effect | Brain Region/Context | Reference |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Increased | Hypothalamus, Hippocampus | nih.gov |
| 20-Hydroxyeicosatetraenoic Acid (20-HETE) | Prevents increase post-SAH | Cerebrospinal Fluid | nih.gov |
| K+-evoked 3H-5-HT overflow | Increased | Rat Occipital Cortex Slices | nih.gov |
Development of Advanced Research Tools and Analogues for Enhanced Target Specificity
This compound itself is a valuable research tool, but there is a clear need for the development of more advanced tools and analogues with enhanced target specificity. While isamoltane shows selectivity for the 5-HT1B receptor over the 5-HT1A receptor, its affinity for β-adrenergic receptors can complicate the interpretation of experimental results. wikipedia.orgnih.gov The development of isamoltane analogues that retain high affinity for the 5-HT1B receptor but have significantly reduced or no affinity for β-adrenergic receptors would be a major advancement.
The pyrrole (B145914) ring within the structure of isamoltane is considered a "privileged scaffold" in medicinal chemistry, suggesting its potential for modification to create new compounds with diverse biological activities. scielo.org.mx Researchers could utilize the isamoltane scaffold as a starting point for the synthesis of new chemical entities with improved selectivity profiles. researchgate.net These novel analogues could then be used to more precisely probe the physiological and pathological roles of the 5-HT1B receptor without the confounding effects of β-adrenergic blockade.
Contribution to Fundamental Neurobiology and Cardiovascular Research
This compound has already made significant contributions to our understanding of fundamental neurobiology and cardiovascular physiology, and this is expected to continue. In neurobiology, its ability to modulate serotonin neurotransmission has made it a key tool in studying the role of 5-HT1B receptors in conditions like anxiety and neuropathic pain. wikipedia.orgresearchgate.net For example, research has shown that the antinociceptive effects of certain compounds can be blocked by isamoltane, indicating the involvement of the 5-HT1B receptor pathway in pain modulation. researchgate.net
In cardiovascular research, isamoltane has been instrumental in elucidating the mechanisms of cerebrovascular regulation. Studies have demonstrated its ability to reduce vasoconstrictor responses to serotonin in cerebral arteries, highlighting the role of 5-HT1B receptors in controlling cerebral blood flow. nih.gov Furthermore, low doses of isamoltane have been shown to cause measurable systemic effects on both β1- and β2-adrenergic receptors, affecting parameters like exercise heart rate. tandfonline.com Future research using isamoltane will continue to unravel the intricate connections between the serotonergic and cardiovascular systems.
Application in High-Throughput Screening and Academic Drug Discovery Paradigms
This compound and its structural motifs hold promise for application in high-throughput screening (HTS) and academic drug discovery programs. The known interaction of isamoltane with the 5-HT1B receptor makes it a valuable reference compound in the development and validation of HTS assays for novel 5-HT1B receptor antagonists. merckmillipore.comdiscoverx.comeurofinsdiscovery.com These assays, which can be fluorescence-based or utilize radioligand binding, are crucial for screening large chemical libraries to identify new drug candidates. nih.gov
Cell-based assays are increasingly important in drug discovery, offering a more physiologically relevant context than purely biochemical assays. nih.govreactionbiology.comnews-medical.net Isamoltane can be used in these cellular screening platforms to characterize the functional activity of new compounds targeting the 5-HT1B receptor. nih.govreactionbiology.comnews-medical.net The pyrrole scaffold of isamoltane is a recognized feature in a number of drugs and bioactive molecules, making it an attractive starting point for library design in academic drug discovery efforts aimed at identifying novel therapeutics for a range of disorders. scielo.org.mxnih.gov
Q & A
Q. Q1. What are the established experimental protocols for synthesizing isamoltane hemifumarate, and how can purity be validated?
Answer : Synthesis typically involves coupling tryptamine derivatives with fumaric acid under controlled pH conditions. Purity validation requires:
- HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile:water (70:30) .
- Mass spectrometry (ESI-MS) to confirm molecular ion peaks (expected m/z for isamoltane: 291.4; hemifumarate: 116.07).
- Elemental analysis (C, H, N) to verify stoichiometric ratios.
Note: Reproducibility hinges on strict anhydrous conditions during synthesis to prevent hydrolysis .
Q. Q2. How does this compound interact with β-adrenergic and 5-HT1B receptors, and what assays are recommended to quantify these interactions?
Answer : Isamoltane acts as a dual ligand :
- β-adrenergic antagonism : Use radioligand binding assays (e.g., [³H]-CGP-12177) in CHO-K1 cells expressing human β1/β2 receptors. IC₅₀ values typically range 50–100 nM .
- 5-HT1B antagonism : Employ GTPγS binding assays in HEK293 cells transfected with 5-HT1B receptors. Competitive inhibition curves should show Ki values < 10 nM .
Methodological tip: Include positive controls (e.g., propranolol for β-adrenergic, SB-224289 for 5-HT1B) to validate assay conditions .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported receptor binding affinities of this compound across studies?
Answer : Discrepancies often arise from:
- Receptor isoform variability : Confirm species-specific receptor sequences (e.g., rat vs. human 5-HT1B).
- Buffer composition : Ionic strength (e.g., 150 mM NaCl) and Mg²⁺ (5 mM) significantly impact ligand-receptor kinetics .
- Data normalization : Use % specific binding relative to vehicle and reference ligands.
Example table for comparative analysis:
| Study | Receptor | IC₅₀ (nM) | Assay Conditions | Source |
|---|---|---|---|---|
| A | β1 | 75 ± 8 | CHO-K1, 25°C | |
| B | β1 | 120 ± 15 | HEK293, 37°C | [Unpublished] |
Q. Q4. What are the implications of isamoltane’s hemifumarate counterion on pharmacokinetics, and how can this be experimentally assessed?
Answer : The hemifumarate salt influences:
- Solubility : Perform pH-solubility profiling (e.g., shake-flask method) across pH 1–7.4.
- Bioavailability : Compare AUC(0–24h) in rodent models after administering free base vs. hemifumarate formulations.
- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring for degradation products (e.g., free fumaric acid) .
Q. Q5. How should researchers design experiments to evaluate isamoltane’s off-target effects on related GPCRs?
Answer : Use a two-tiered screening approach :
Broad-spectrum profiling : Screen against a panel of 50+ GPCRs (e.g., Eurofins CEREP) at 10 μM.
Dose-response validation : For hits (e.g., α2C-adrenergic), perform functional assays (cAMP or Ca²⁺ flux) to determine EC₅₀/IC₅₀.
Critical step: Include reference compounds (e.g., yohimbine for α2C) to contextualize potency .
Methodological and Data Analysis Questions
Q. Q6. What statistical methods are appropriate for analyzing dose-response data in isamoltane studies?
Answer :
Q. Q7. How can researchers address low reproducibility in isamoltane’s in vivo vs. in vitro efficacy data?
Answer : Common pitfalls and solutions:
- Metabolic instability : Incubate isamoltane with liver microsomes (human/rat) to identify major metabolites (LC-MS/MS).
- Plasma protein binding : Measure free fraction via equilibrium dialysis; adjust dosing regimens accordingly.
- Tissue penetration : Use autoradiography with [¹⁴C]-isamoltane to quantify brain-to-plasma ratios .
Structural and Mechanistic Questions
Q. Q8. What computational strategies are effective for modeling isamoltane’s binding mode to β-adrenergic receptors?
Answer :
Q. Q9. Are there known polymorphic forms of this compound, and how do they impact pharmacological activity?
Answer : While no polymorphs are currently reported for isamoltane, hemifumarate salts (e.g., ruxolitinib hemifumarate) often exhibit multiple crystalline forms. To assess:
- XRPD : Compare diffraction patterns of batches synthesized under different conditions (e.g., cooling rates).
- DSC : Monitor melting endotherms for polymorph transitions .
Ethical and Reporting Standards
Q. Q10. What ethical guidelines apply to preclinical studies involving this compound in animal models?
Answer : Adhere to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
